

commercial suppliers of 3'-TBDMS-Bz-rA Phosphoramidite

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Compound of Interest

Compound Name: 3'-TBDMS-Bz-rA Phosphoramidite

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An In-depth Technical Guide to **3'-TBDMS-Bz-rA Phosphoramidite** for Researchers and Drug Development Professionals

Introduction

3'-TBDMS-Bz-rA Phosphoramidite is a critical building block in the chemical synthesis of ribonucleic acid (RNA) oligonucleotides. This protected nucleoside phosphoramidite is specifically designed for use in solid-phase synthesis, a cornerstone technology for creating custom RNA sequences for a wide range of research, diagnostic, and therapeutic applications. Its chemical structure features key protecting groups that ensure the stability and fidelity of the RNA chain elongation process.

The tert-butyldimethylsilyl (TBDMS) group at the 3'-hydroxyl position provides robust protection during the synthesis cycles, preventing unwanted side reactions. The benzoyl (Bz) group protects the exocyclic amine of the adenine base. These protecting groups can be efficiently removed under specific conditions after the synthesis is complete. The phosphoramidite moiety at the 3'-position enables the sequential addition of nucleotides to the growing RNA chain with high coupling efficiency.

This guide provides a comprehensive overview of **3'-TBDMS-Bz-rA Phosphoramidite**, including a list of commercial suppliers, a detailed experimental protocol for its use in RNA synthesis, and a discussion of its key applications.

Commercial Suppliers of 3'-TBDMS-Bz-rA Phosphoramidite

A variety of commercial suppliers offer **3'-TBDMS-Bz-rA Phosphoramidite**, often with varying purity levels, formulations, and available quantities. Researchers should consider these factors, along with pricing and customer support, when selecting a supplier. The following table summarizes key information from several prominent vendors.

Supplier	Product Name	CAS Number	Molecular Weight (g/mol)	Purity	Storage Conditions
AxisPharm	3'-TBDMS-Bz-rA Phosphoramidite	104992-55-4	988.19	≥97%	-20°C
MedChemExpress	3'-TBDMS-Bz-rA Phosphoramidite	104992-55-4	988.19	Not specified	-80°C (6 months), -20°C (1 month)
BroadPharm	Bz-rA Phosphoramidite	104992-55-4	988.2	Not specified	-20°C
Oligo Solutions	rA-Bz-TBDMS Phosphoramidite	Not specified	Not specified	Not specified	Not specified
Carbolution Chemicals	3'-TBDMS-Bz-rA Phosphoramidite, 97%	Not specified	Not specified	97%	Not specified
Sigma-Aldrich	DMT-2'O-TBDMS-rA(bz) Phosphoramidite	104992-55-4	988.19	≥99% (³¹ P-NMR), ≥99.0% (HPLC)	-20°C
Glen Research	Bz-A-CE Phosphoramidite	104992-55-4	Not specified	Synthesis-tested with ≥97% coupling efficiency	Not specified

Experimental Protocol: Solid-Phase RNA Oligonucleotide Synthesis

The following protocol outlines the key steps for the synthesis of RNA oligonucleotides using **3'-TBDMS-Bz-rA Phosphoramidite** on an automated solid-phase synthesizer. This process involves a series of cyclical chemical reactions.

I. Pre-Synthesis Preparation

- **Phosphoramidite Solution Preparation:** Dissolve the **3'-TBDMS-Bz-rA Phosphoramidite** and other required phosphoramidites (for other bases) in anhydrous acetonitrile to the concentration recommended by the synthesizer manufacturer (typically 0.1 M).
- **Reagent Preparation:** Ensure all other necessary reagents, such as the activator solution (e.g., 5-ethylthio-1H-tetrazole), capping solutions, oxidizing solution, and deblocking solution (trichloroacetic acid in dichloromethane), are freshly prepared and loaded onto the synthesizer.
- **Solid Support:** Start with a solid support (e.g., controlled pore glass - CPG) functionalized with the first nucleoside of the desired RNA sequence.

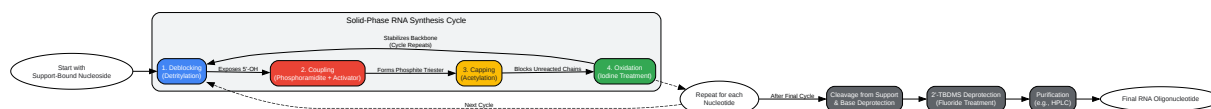
II. The Synthesis Cycle

The synthesis proceeds in a 3' to 5' direction through a repeated cycle of four main steps for each nucleotide addition.

- **Deblocking (Detritylation):**
 - **Purpose:** To remove the acid-labile 5'-dimethoxytrityl (DMT) protecting group from the nucleoside attached to the solid support, exposing the 5'-hydroxyl group for the next coupling reaction.
 - **Reagent:** A solution of trichloroacetic acid (TCA) in an inert solvent like dichloromethane (DCM).
 - **Procedure:** The deblocking solution is passed through the synthesis column. The orange color of the cleaved DMT cation can be monitored to assess the efficiency of the step.

- Coupling:
 - Purpose: To add the next nucleotide to the growing RNA chain.
 - Reagents: A solution of the **3'-TBDMS-Bz-rA Phosphoramidite** and an activator solution (e.g., 5-ethylthio-1H-tetrazole - ETT, or 5-benzylthio-1H-tetrazole - BTT).
 - Procedure: The phosphoramidite and activator are simultaneously delivered to the synthesis column. The activator protonates the diisopropylamino group of the phosphoramidite, forming a highly reactive intermediate that couples with the free 5'-hydroxyl group of the support-bound nucleoside. Coupling times are typically around 6 minutes with ETT or 3 minutes with BTT.[\[1\]](#)
- Capping:
 - Purpose: To block any unreacted 5'-hydroxyl groups from participating in subsequent coupling steps, preventing the formation of deletion mutants (sequences missing a nucleotide).
 - Reagents: A two-part capping solution, typically consisting of acetic anhydride (Cap A) and N-methylimidazole (Cap B).
 - Procedure: The capping solutions are delivered to the column to acetylate the unreacted 5'-hydroxyls.
- Oxidation:
 - Purpose: To convert the unstable phosphite triester linkage formed during coupling into a more stable phosphate triester linkage.
 - Reagent: A solution of iodine in a mixture of tetrahydrofuran (THF), pyridine, and water.
 - Procedure: The oxidizing solution is passed through the column.

This four-step cycle is repeated for each nucleotide to be added to the sequence.



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Fig. 1: Workflow for solid-phase RNA synthesis.

III. Post-Synthesis Cleavage and Deprotection

- **Cleavage from Solid Support and Base Deprotection:**
 - **Purpose:** To cleave the synthesized RNA oligonucleotide from the solid support and remove the protecting groups from the nucleotide bases.
 - **Reagents:** A mixture of concentrated ammonium hydroxide and ethanol, or a solution of aqueous methylamine.
 - **Procedure:** The solid support is treated with the cleavage/deprotection solution at an elevated temperature (e.g., 65°C) for a specified period.
- **2'-TBDMS Group Removal:**
 - **Purpose:** To remove the TBDMS protecting groups from the 2'-hydroxyl positions of the ribose sugars.
 - **Reagents:** A fluoride-containing reagent such as triethylamine trihydrofluoride (TEA·3HF) or tetrabutylammonium fluoride (TBAF).[1]
 - **Procedure:** The crude RNA is treated with the fluoride reagent, typically at an elevated temperature.

IV. Purification

- Purpose: To isolate the full-length, pure RNA oligonucleotide from shorter, failed sequences and other impurities.
- Methods: High-performance liquid chromatography (HPLC) is a common method for purifying synthetic RNA. Other techniques include polyacrylamide gel electrophoresis (PAGE).

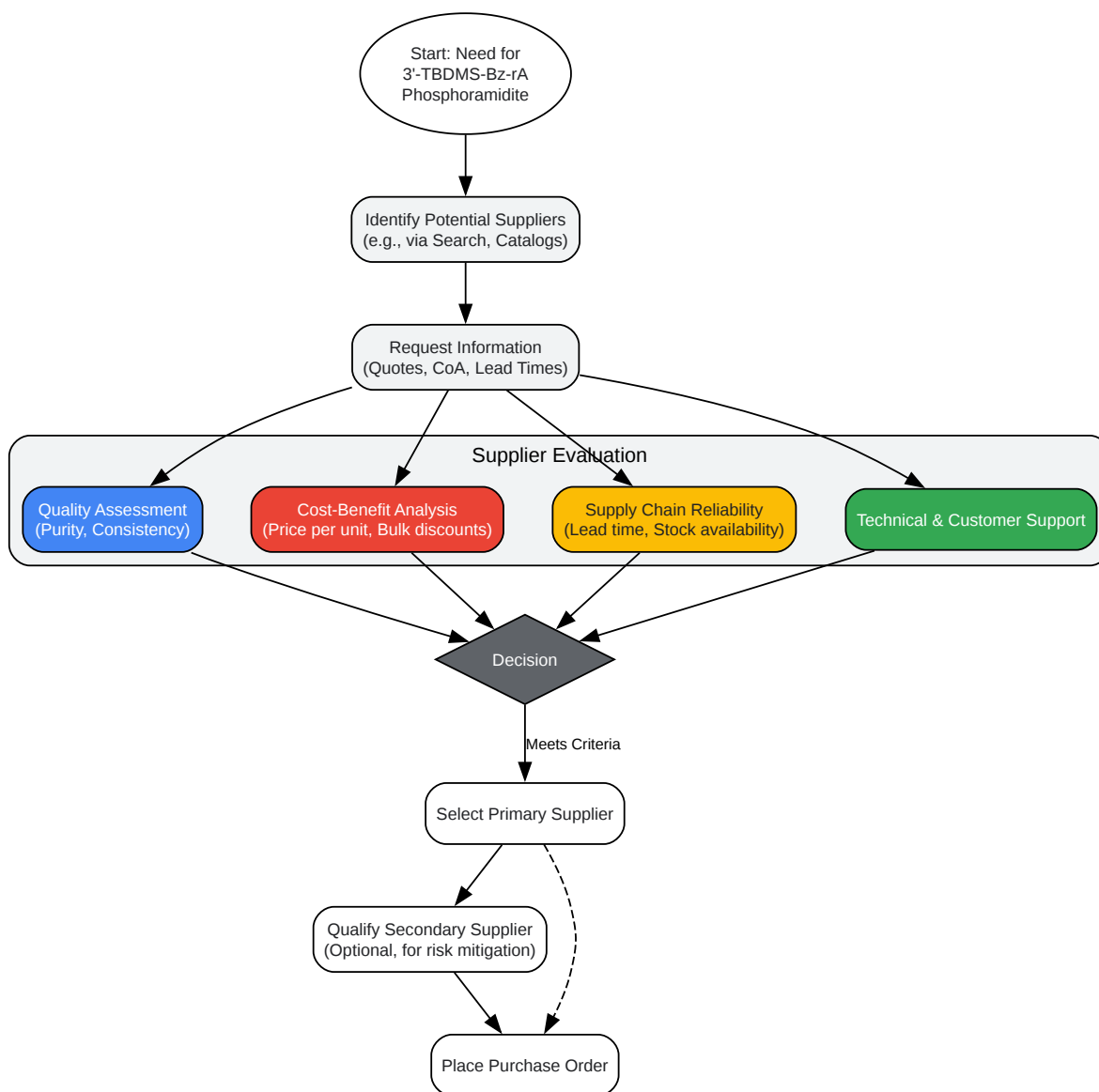
Applications of 3'-TBDMS-Bz-rA Phosphoramidite

The ability to synthesize custom RNA sequences using phosphoramidites like 3'-TBDMS-Bz-rA has been instrumental in advancing several fields of research and drug development:

- RNA Interference (RNAi): This phosphoramidite is used to synthesize small interfering RNAs (siRNAs), which are powerful tools for gene silencing and are being developed as therapeutics.
- Antisense Oligonucleotides: Custom RNA sequences can be designed to bind to specific messenger RNA (mRNA) molecules, modulating gene expression.
- Aptamers: These are short, single-stranded nucleic acid molecules that can bind to specific target molecules, including proteins and small molecules. They are used in diagnostics and as therapeutic agents.
- Ribozymes: Synthetic RNA molecules with catalytic activity can be created for various applications, including targeted cleavage of other RNA molecules.
- mRNA Synthesis: This phosphoramidite is a key component in the synthesis of messenger RNA, which has gained significant attention for its use in vaccines and protein replacement therapies.
- Structural Biology and Functional Genomics: The availability of synthetic RNA allows for the incorporation of modified bases or labels to study RNA structure and function.^[2]

Logical Workflow for Supplier Selection

For researchers and professionals in drug development, the selection of a raw material supplier is a critical decision that impacts the quality, reproducibility, and cost of their work. The following diagram illustrates a logical workflow for selecting a commercial supplier for **3'-TBDMS-Bz-rA Phosphoramidite**.



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Fig. 2: Supplier selection workflow.

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